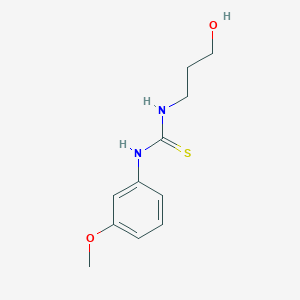
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is not yet fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce the expression of certain genes that are involved in apoptosis, which could contribute to its antiproliferative effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could contribute to its antiproliferative effects. Other studies have suggested that this compound may have anti-inflammatory effects and could potentially be used to treat inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea in lab experiments is its potent antiproliferative effects on a variety of cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a promising candidate for use in cancer therapy. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which could limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea. One area of research that could be explored further is the mechanism of action of this compound. Additionally, further studies could be conducted to determine the potential therapeutic applications of this compound in cancer and other diseases. Other potential future directions for research could include the synthesis of analogs of this compound with improved potency and selectivity, as well as the development of new methods for synthesizing this compound.
Synthesis Methods
The synthesis of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea can be achieved through a variety of methods. One common method involves the reaction of 3-methoxyphenyl isothiocyanate with 3-hydroxypropylamine in the presence of a suitable solvent and catalyst. Another method involves the reaction of 3-methoxyphenyl isothiocyanate with 3-hydroxypropylamine hydrochloride in the presence of a base. Both of these methods have been shown to produce high yields of this compound with good purity.
Scientific Research Applications
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that this compound has potent antiproliferative effects on a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a promising candidate for use in cancer therapy.
properties
IUPAC Name |
1-(3-hydroxypropyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-10-5-2-4-9(8-10)13-11(16)12-6-3-7-14/h2,4-5,8,14H,3,6-7H2,1H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPKMOUHOSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

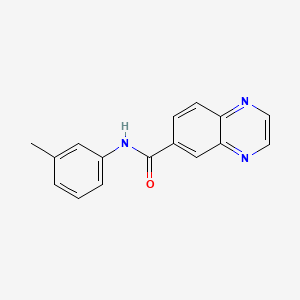

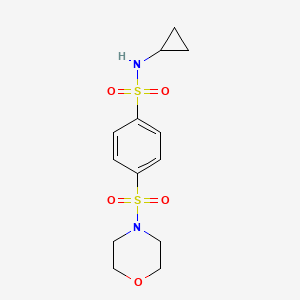
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)

![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)
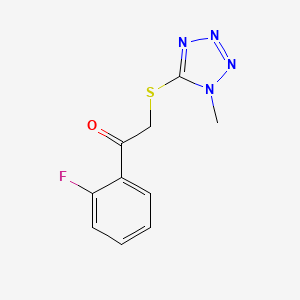
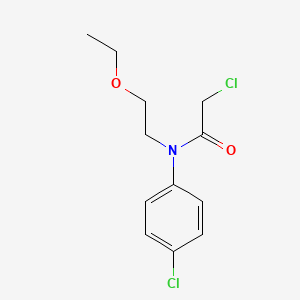



methanone](/img/structure/B7638604.png)